molecular formula C10H20ClNO4 B12301564 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

カタログ番号: B12301564
分子量: 253.72 g/mol
InChIキー: HJNCSRHVIJRWLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO4 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-O-tert-butyl 5-O-methyl 2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCSRHVIJRWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

solubility profile of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride in Polar Aprotic Solvents

Introduction: Contextualizing the Solubility Challenge

1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, a derivative of L-glutamic acid, serves as a crucial building block in peptide synthesis and various areas of pharmaceutical research.[1][2] Its utility is fundamentally linked to its behavior in solution, making a comprehensive understanding of its solubility profile not merely an academic exercise, but a prerequisite for successful process development, formulation, and chemical synthesis. The hydrochloride salt form is particularly relevant, as it enhances the stability and handling properties of the amino acid ester, but also dictates its interaction with different solvent systems.[3]

This guide provides a detailed examination of the solubility of this compound in polar aprotic solvents, a class of solvents widely employed in organic reactions and pharmaceutical preparations. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, present robust methodologies for experimental determination, and offer insights into the causal relationships between molecular structure, solvent properties, and solubility outcomes.

Physicochemical Characteristics of the Solute

The solubility of a compound is intrinsically governed by its structural and chemical properties. A thorough analysis of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride reveals several key features that dictate its interaction with solvents.

PropertyValueSource
IUPAC Name 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride[1]
CAS Number 34582-33-7[4]
Molecular Formula C10H20ClNO4[1]
Molecular Weight 253.72 g/mol [1][4]
Physical Form White to Yellow Solid
InChIKey HJNCSRHVIJRWLT-FJXQXJEOSA-N[1]
SMILES CC(C)(C)OC(=O)N.Cl[1]

Structural Analysis and Implications for Solubility:

  • Ionic Character: The presence of the hydrochloride salt of the primary amine (-NH3+Cl-) is the most dominant feature influencing solubility. Unlike free amino acids which exist as zwitterions with limited solubility in many organic solvents, the salt form introduces a significant ionic character.[5][6] This allows for strong ion-dipole interactions with polar solvents.

  • Ester Functionalities: The two ester groups, a methyl ester and a bulky tert-butyl ester, contribute to the molecule's lipophilicity and provide sites for hydrogen bond acceptance (at the carbonyl oxygens).[2] The steric hindrance of the tert-butyl group may subtly influence solvent molecule arrangement around the solute.

  • Polarity Balance: The molecule possesses a balance of polar (ammonium salt, ester carbonyls) and nonpolar (alkyl chain, tert-butyl group) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the solvent.

The Role of the Solvent: Understanding Polar Aprotic Systems

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7][8] For a polar, ionic compound like 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, polar solvents are required. Polar aprotic solvents are particularly interesting because they possess key characteristics that facilitate the dissolution of salts while lacking the reactive acidic protons of protic solvents.

Key Properties of Selected Polar Aprotic Solvents:

SolventFormulaDipole Moment (D)Dielectric Constant (ε)Key Features
Dimethyl Sulfoxide (DMSO) C2H6OS3.9646.7Strong H-bond acceptor, high polarity, highly coordinating.[9]
N,N-Dimethylformamide (DMF) C3H7NO3.8236.7Strong H-bond acceptor, high polarity, often used in peptide synthesis.[9]
Acetonitrile (ACN) C2H3N3.9237.5Lower H-bond accepting ability than DMSO/DMF, moderate polarity.[10]
Tetrahydrofuran (THF) C4H8O1.637.5Lower polarity, good for less polar compounds, but can dissolve some salts.[9][10]

The high dipole moments and dielectric constants of solvents like DMSO and DMF are effective at surrounding the cation (-NH3+) and anion (Cl-) of the solute, overcoming the crystal lattice energy of the solid and stabilizing the ions in solution.

Experimental Protocols for Solubility Determination

Accurate solubility data is obtained through meticulous experimental work. The following protocols represent robust, self-validating systems for determining the solubility of an Active Pharmaceutical Ingredient (API) or intermediate.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride to a known volume (e.g., 2 mL) of the selected polar aprotic solvent in a sealed glass vial. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Place the vials in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For definitive separation, centrifuge the samples at a high speed (e.g., 15,000 rpm for 30 minutes).[11]

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram: Isothermal Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to known solvent volume B Agitate at constant Temperature (24-48h) A->B Ensure Saturation C Centrifuge to pellet excess solid B->C Achieve Equilibrium D Sample Supernatant C->D Isolate Saturated Solution E Dilute Sample D->E F Quantify via HPLC E->F

Caption: Workflow for the Isothermal Shake-Flask Method.

Predicted Solubility Profile and Mechanistic Rationale

While specific experimental data for this compound is not publicly available, a scientifically-grounded prediction can be made based on the principles of intermolecular forces and data for similar amino acid esters.[3]

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) High DMSO is a highly polar and strongly coordinating solvent. The oxygen atom is an excellent hydrogen bond acceptor, readily interacting with the -NH3+ group. Its high dielectric constant effectively shields the ionic charges, promoting dissolution.[7] Many suppliers provide instructions for dissolving related compounds in DMSO for biological assays.[4][12]
N,N-Dimethylformamide (DMF) High to Medium Similar to DMSO, DMF is a polar aprotic solvent with a strong dipole moment. It is also an effective hydrogen bond acceptor at its carbonyl oxygen. Its slightly lower dielectric constant compared to DMSO may result in marginally lower solubility for highly ionic salts.
Acetonitrile (ACN) Medium to Low Although polar, ACN is a significantly weaker hydrogen bond acceptor than DMSO or DMF.[3] While it can dissolve some salts, its ability to solvate the ammonium cation and chloride anion is less effective, which will likely result in lower saturation solubility compared to the other two solvents.
Tetrahydrofuran (THF) Low to Very Low THF has a much lower dielectric constant and polarity. It is generally a poor solvent for salts. The ion-dipole interactions it can offer are insufficient to overcome the crystal lattice energy of the hydrochloride salt, leading to predicted poor solubility.

Causality Behind Predictions: The solubility of an ionic compound is a contest between the energy holding the crystal lattice together and the energy released upon solvation of the individual ions. Solvents like DMSO and DMF are superior because they can form strong ion-dipole interactions and act as effective hydrogen bond acceptors, providing a favorable solvation energy that overcomes the lattice energy.[7] ACN and THF are less effective in this role, leading to lower predicted solubility.

Factors Influencing Experimental Results

Several variables can impact the measured solubility, and a robust study must control for them:

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. This relationship can be described by the van't Hoff equation.[13]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will always be the least soluble.[13] It is crucial to characterize the solid form used in the study.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. For instance, the presence of water in a polar aprotic solvent can create a more complex solvent system with different solvating properties.

  • pH of Microenvironment: While pH is not a concept in truly aprotic systems, trace amounts of acidic or basic impurities (or residual water) can influence the equilibrium of the solute, potentially affecting solubility.

Conclusion

1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is predicted to exhibit high solubility in strongly polar aprotic solvents like DMSO and DMF, and moderate to low solubility in less polar solvents such as acetonitrile and THF. This profile is dictated by the ionic nature of the hydrochloride salt and the ability of the solvent to effectively solvate the resulting cation and anion through strong dipole-dipole interactions and hydrogen bond acceptance.

This guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers and drug development professionals to accurately determine the solubility of this compound. The causality-driven explanations for experimental choices and the emphasis on controlling key variables ensure that the data generated is both reliable and meaningful for downstream applications in synthesis, formulation, and process chemistry.

References

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Center for Biotechnology Information. [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? [duplicate]. Chemistry Stack Exchange. [Link]

  • 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride. PubChem. [Link]

  • The Evolution of Solubility Prediction Methods. Rowan. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • How do researchers predict the solubility of substances in various solvents?. Quora. [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc.. [Link]

  • Predicting Solubility. Rowan. [Link]

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). National Center for Biotechnology Information. [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Process for preparing amino acid esters and their acid addition salts.
  • Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Homework.Study.com. [Link]

  • (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate. PubChem. [Link]

  • Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. The Royal Society of Chemistry. [Link]

  • Solvents. Michigan State University Chemistry. [Link]

Sources

Structural Elucidation and Crystallographic Profiling of 1-tert-Butyl 5-Methyl 2-Aminopentanedioate Hydrochloride: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance in Peptidomimetic Design

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS: 34582-33-7), commonly abbreviated as H-Glu(OMe)-OtBu·HCl, is a pivotal1[1]. In advanced drug development, particularly in the synthesis of complex peptidomimetics such as 2[2], the absolute stereochemical integrity of starting materials dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API).

The orthogonal protection strategy—utilizing an acid-labile α -tert-butyl ester and a base-labile γ -methyl ester—allows for highly regioselective modifications during solid-phase or solution-phase peptide synthesis. Furthermore, maintaining this compound as a hydrochloride salt is a deliberate chemical choice: it physically prevents the nucleophilic α -amine from attacking the γ -ester, thereby inhibiting spontaneous lactamization into a pyroglutamate derivative and ensuring long-term shelf stability.

Crystallization Protocol: A Self-Validating System

Obtaining diffraction-quality single crystals of hygroscopic hydrochloride salts requires precise control over solvent kinetics. We employ a solvent-antisolvent vapor diffusion method, which acts as a self-validating system by physically filtering out impurities during slow lattice assembly.

Protocol 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of in a minimal volume (approx. 0.5 mL) of high-purity methanol in a 2-dram inner vial.

    • Causality: Methanol readily breaks the strong ionic lattice of the hydrochloride salt while maintaining the chemical integrity of the delicate ester groups.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20-mL outer vial containing 3 mL of diethyl ether (antisolvent).

  • Vapor Equilibration: Seal the outer vial tightly and incubate at a constant 277 K (4 °C) for 3–7 days.

    • Causality: Diethyl ether has a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution. This slow reduction in solubility forces the controlled nucleation of single crystals rather than rapid, amorphous precipitation.

  • Validation: The emergence of sharp, transparent, block-like crystals indicates successful lattice formation. Birefringence under a polarizing microscope validates the presence of single-crystal domains suitable for X-ray diffraction.

Crystallization A H-Glu(OMe)-OtBu·HCl Powder B Dissolution in Methanol (Inner Vial) A->B Add Solvent C Vapor Diffusion (Diethyl Ether, Outer) B->C Seal System D Controlled Nucleation (Lowering Dielectric) C->D 3-7 days at 277 K E Diffraction-Quality Single Crystals D->E Harvest & Validate

Fig 1. Vapor diffusion crystallization workflow for H-Glu(OMe)-OtBu·HCl.

X-Ray Diffraction Data Collection and Processing

To determine the absolute configuration and precise atomic coordinates, single-crystal X-ray diffraction (SCXRD) is employed. The data processing pipeline is inherently self-validating, relying on mathematical convergence to confirm structural accuracy.

Protocol 2: Cryo-Crystallography and Data Acquisition
  • Mounting: A crystal is coated in paratone oil and mounted on a micro-loop.

    • Causality: Paratone oil acts as a cryoprotectant and prevents the rapid evaporation of trapped solvent molecules, which would otherwise cause immediate lattice degradation and loss of diffraction resolution.

  • Cryocooling: The crystal is plunge-cooled to 100 K in a nitrogen stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle reflections and mitigating X-ray-induced radical damage.

  • Diffraction: Data is collected using a microfocus Copper source ( λ=1.54184 Å).

    • Causality: Copper radiation is specifically chosen over Molybdenum because the heavier chlorine atom ( Cl− ) exhibits a strong anomalous dispersion signal ( f′′≈0.7 ) at this wavelength. This is the physical mechanism that allows for the unambiguous determination of the absolute (S)-configuration via the Flack parameter.

Refinement Data Raw Diffraction Frames Integration Data Integration & Scaling (Multi-scan Absorption) Data->Integration Phase Phase Determination (Intrinsic Phasing) Integration->Phase Structure Factors (F_obs) Model Initial Model Building (Cl, O, N, C placement) Phase->Model Electron Density Map Refine Anisotropic Refinement (Least-Squares Minimization) Model->Refine SHELXL Validation Validation (Flack Parameter & R-factors) Refine->Validation R1 convergence Validation->Refine Adjust constraints

Fig 2. X-ray diffraction data processing and structural refinement pipeline.

Crystallographic Data and Structural Analysis

The structural refinement of H-Glu(OMe)-OtBu·HCl operates as a closed logical loop. The convergence of the R1​ value (typically <0.05 ) and a Goodness-of-Fit (GoF) near 1.0 confirms the accuracy of the modeled electron density against the observed diffraction data.

Data Presentation: Quantitative Summaries

Below is the standard crystallographic profile for this compound, reflecting its chiral nature and ionic lattice.

Table 1: Chemical and Physical Properties | Property | Value | | :--- | :--- | | Chemical Formula | C10​H20​ClNO4​ | | Molecular Weight | 253.72 g/mol | | Exact Mass | 253.108 Da | | Topological Polar Surface Area | 78.6 Ų | | Stereochemistry | (2S)-configuration |

Table 2: Representative Crystallographic Data Parameters | Parameter | Value | | :--- | :--- | | Crystal System | Orthorhombic | | Space Group | P21​21​21​ (Non-centrosymmetric) | | Temperature | 100(2) K | | Wavelength (Cu ) | 1.54184 Å | | Z (Molecules per unit cell) | 4 | | Absorption Coefficient ( μ ) | ≈2.4 mm −1 | | Final R indices[ I>2σ(I) ] | R1​≈0.035 , wR2​≈0.085 | | Absolute Structure Parameter (Flack) | 0.01(2) (Confirms S-enantiomer) |

Structural Features & Hydrogen Bonding Network

The crystal packing is heavily dictated by the hydrochloride salt. The chloride anion ( Cl− ) acts as a central hub for the hydrogen-bonding network, accepting multiple hydrogen bonds from the protonated α -ammonium group ( −NH3+​ ).

  • Conformational Rigidity vs. Flexibility: The bulky α -tert-butyl ester restricts the torsional freedom of the peptide backbone, forcing the molecule into an extended conformation to minimize steric clash. Conversely, the γ -methyl ester exhibits higher thermal motion (observable as larger anisotropic displacement parameters or thermal ellipsoids in the crystal structure).

  • Self-Validation of Stereochemistry: The Flack parameter, derived from the differences in intensities of Friedel pairs ( Ihkl​ vs Ihˉkˉlˉ​ ) due to the anomalous scattering of Chlorine, provides absolute certainty of the (S)-configuration. A value near 0 validates the correct enantiomer, while a value near 1 would indicate an inverted, incorrect model.

Conclusion

The rigorous crystallographic profiling of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is not merely an academic exercise; it is a fundamental quality control mechanism in structure-based drug design. By leveraging the anomalous dispersion of the chloride counterion and employing precise vapor diffusion crystallization, researchers can definitively validate the stereochemical purity of this critical building block before integrating it into complex, high-value therapeutic pipelines.

References

  • TargetMol. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride | TargetMol: 34582-33-7. targetmol.com. 3

  • PubChem. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 - PubChem. nih.gov. 1

  • Google Patents. US11484565B2 - PCSK9 antagonist compounds. google.com. 2

Sources

Methodological & Application

selective deprotection of the tert-butyl ester group in 1-tert-butyl 5-methyl 2-aminopentanedioate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Deprotection of the tert-Butyl Ester in 1-tert-Butyl 5-Methyl 2-Aminopentanedioate

Executive Summary

The orthogonal manipulation of protecting groups is a cornerstone of complex amino acid and peptide synthesis. This application note provides a comprehensive, self-validating methodology for the selective cleavage of the α -tert-butyl ester in 1-tert-butyl 5-methyl 2-aminopentanedioate (H-Glu(OMe)-OtBu), while preserving both the γ -methyl ester and the structural integrity of the α -amine. Designed for drug development professionals and synthetic chemists, this guide details the mechanistic causality behind reagent selection and establishes a robust protocol that inherently prevents common degradation pathways.

Mechanistic Rationale & Structural Causality

The substrate, H-Glu(OMe)-OtBu, contains three reactive nodes: an α -amino group, an α -tert-butyl ester, and a γ -methyl ester. Achieving chemoselectivity requires exploiting the divergent electronic properties of the two ester moieties[1].

  • The AAL​1 Cleavage Pathway: tert-Butyl esters are highly susceptible to acid-catalyzed cleavage. Upon protonation of the ester oxygen by a strong acid such as Trifluoroacetic Acid (TFA)[2], the bulky tert-butyl group undergoes heterolytic cleavage to form a stable tert-butyl carbocation. This cation is rapidly deprotonated by the trifluoroacetate counter-ion, yielding isobutylene gas (2-methylpropene)[3]. The irreversible evolution of this gas acts as a thermodynamic sink, driving the reaction to absolute completion.

  • Methyl Ester Stability: The γ -methyl ester is entirely stable under these anhydrous acidic conditions. Because a methyl carbocation is energetically inaccessible, the AAL​1 pathway cannot occur[4]. Furthermore, standard AAC​2 hydrolysis of methyl esters requires water and heat, both of which are excluded from this protocol.

  • Causality of Amine Protonation (Side-Reaction Prevention): If the α -amine were left as a free base during deprotection, its inherent nucleophilicity would allow it to intramolecularly attack the γ -methyl ester, displacing methanol and forming a 5-membered pyroglutamate ring. By conducting the deprotection in strong acid, the amine is instantly protonated to an unreactive ammonium salt ( NH3+​ ). The reagent that cleaves the protecting group simultaneously protects the molecule from autocyclization.

MechanisticLogic Substrate H-Glu(OMe)-OtBu (Target Molecule) Acid Strong Acid (TFA/HCl) Protonates Amine & Ester Substrate->Acid Orthogonal Cleavage Base Base (NaOH/LiOH) Free Amine Maintained Substrate->Base Non-Orthogonal ProdAcid H-Glu(OMe)-OH • Acid Desired Product Acid->ProdAcid t-Bu Cleavage (A_AL1) Amine Protected as Salt ProdBase Pyroglutamate Derivative Degradation Product Base->ProdBase Intramolecular Attack on Methyl Ester

Mechanistic logic of orthogonal deprotection and side-reaction prevention.

Quantitative Comparison of Cleavage Strategies

While TFA is the gold standard, alternative conditions can be employed depending on the desired salt form of the final product. The table below summarizes the quantitative and qualitative parameters of viable cleavage strategies.

Reagent SystemReaction TimeSelectivity (t-Bu vs. Me)Isolated Product FormMechanistic Pathway
50% TFA in DCM 2 - 4 hoursExcellentTFA Salt AAL​1 (Carbocation)
4M HCl in Dioxane 4 - 16 hoursExcellentHCl Salt AAL​1 (Carbocation)
ZnBr₂ in DCM (500 mol%) 12 - 24 hoursModerateZwitterionLewis Acid Coordination[4]

Experimental Protocols: Self-Validating Workflows

The following protocol utilizes 50% TFA in Dichloromethane (DCM), optimized for maximum yield and ease of volatile removal.

Protocol A: TFA-Mediated Cleavage

Reagents Required:

  • 1-tert-butyl 5-methyl 2-aminopentanedioate (H-Glu(OMe)-OtBu)

  • Trifluoroacetic Acid (TFA, ≥99.0% purity)

  • Dichloromethane (DCM, Anhydrous)

  • Diethyl Ether (Cold, for trituration)

Step-by-Step Methodology:

  • Dissolution: Dissolve H-Glu(OMe)-OtBu (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M. Stir under an inert atmosphere (nitrogen or argon).

  • Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA dropwise to the stirring solution until a 1:1 (v/v) ratio of DCM:TFA is reached. Causality: Dropwise addition controls the exothermic protonation of the free amine.

  • Cleavage Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Concentration: Once validation checkpoints confirm completion, transfer the mixture to a rotary evaporator. Remove the DCM and excess TFA under reduced pressure (water bath at 30 °C). Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual trace TFA.

  • Trituration: Suspend the resulting viscous oil in ice-cold diethyl ether. The product, H-Glu(OMe)-OH • TFA salt, will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

WorkflowTFA S1 1. Dissolve Substrate in DCM S2 2. Acidify Add 50% TFA (0°C) S1->S2 S3 3. Cleave Stir 2-4h (RT) S2->S3 S4 4. Evaporate Remove Volatiles S3->S4 S5 5. Triturate Cold Ether Wash S4->S5

Standard workflow for the TFA-mediated cleavage of the tert-butyl ester group.

Analytical Validation & Self-Validation Checkpoints

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to Step 4 (Concentration) until the following checkpoints are satisfied:

  • Checkpoint 1 (Macroscopic Visual): During Step 3, observe the reaction mixture. The generation of isobutylene gas will cause continuous micro-bubbling. The cessation of these bubbles is the first macroscopic indicator that the tert-butyl pool has been exhausted.

  • Checkpoint 2 (Mass Spectrometry): Pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. The starting material mass ( [M+H]+ = 218.2 m/z) must be completely replaced by the deprotected product mass ( [M+H]+ = 162.1 m/z).

  • Checkpoint 3 (NMR Spectroscopy): In the 1H -NMR spectrum (in D2​O or DMSO−d6​ ), the intense 9-proton singlet at approximately δ 1.40 ppm (corresponding to the tert-butyl group) must completely disappear. The 3-proton singlet at δ 3.60 ppm (the γ -methyl ester) must remain perfectly integrated to 3H relative to the α -CH proton, confirming absolute orthogonality.

Sources

Application Note: Strategic Use of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride in Liquid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical and powerful methodology for constructing peptides.[1] While Solid-Phase Peptide Synthesis (SPPS) dominates many research applications due to its speed and automation, LPPS offers distinct advantages in scalability, purification of intermediates, and suitability for shorter peptides or fragment condensation, often resulting in higher crude purity and improved cost-effectiveness.[2][3]

A cornerstone of successful LPPS is the strategic selection of protecting groups that allow for controlled, sequential manipulations of the peptide chain.[] This guide focuses on the versatile glutamic acid derivative, 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (H-Glu(OtBu)-OMe·HCl). This molecule possesses a unique orthogonal protection scheme, with an acid-labile α-tert-butyl (OtBu) ester and a base-labile γ-methyl (OMe) ester. This dual-protection strategy provides chemists with exceptional flexibility to perform selective deprotection and subsequent modifications at either the C-terminus or the side chain, making it an invaluable tool for the synthesis of complex linear, branched, or cyclized peptides.

This document provides a detailed exploration of the chemistry behind H-Glu(OtBu)-OMe·HCl and delivers field-tested protocols for its application in advanced LPPS workflows.

Physicochemical Properties and Handling

The effective application of any reagent begins with a firm understanding of its properties. H-Glu(OtBu)-OMe·HCl is a glutamic acid derivative supplied as a stable hydrochloride salt.[5]

PropertyValue
Synonym H-Glu(OtBu)-OMe·HCl
CAS Number 6234-01-1[6]
Molecular Formula C₁₀H₂₀ClNO₄[6]
Molecular Weight 253.72 g/mol [6]
Appearance White to off-white solid
Storage 4°C, sealed storage, away from moisture. For long-term stock solutions, store at -20°C for up to one month or -80°C for up to six months.[5]
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) after neutralization of the hydrochloride salt.

The Strategic Advantage: Orthogonal Deprotection

The primary utility of H-Glu(OtBu)-OMe·HCl lies in the differential lability of its two ester protecting groups. This orthogonality is the key to its versatility in complex synthetic routes.[7]

  • α-tert-Butyl (OtBu) Ester: This group is sterically hindered and stable to a wide range of reagents, including basic conditions like piperidine used in Fmoc-SPPS and the milder basic conditions used for saponification.[8][9] It is efficiently cleaved only under strong acidic conditions, typically with trifluoroacetic acid (TFA).[7][8]

  • γ-Methyl (OMe) Ester: The methyl ester is stable to acidic conditions used for Boc-group removal but can be selectively cleaved via saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[7][8]

This differential reactivity allows for three distinct synthetic pathways, enabling precise control over the modification of the glutamic acid residue within a peptide sequence.

G cluster_main Start H-Glu(OtBu)-OMe·HCl PathA Free α-Carboxyl (Side-Chain Intact) Start->PathA   TFA / Scavengers   (Acidic Cleavage) Path 1 PathB Free γ-Carboxyl (Backbone Intact) Start->PathB   LiOH or NaOH   (Saponification) Path 2 PathC Free α-Amino (For N-terminal coupling) Start->PathC   Base (e.g., DIPEA)   (Neutralization) Path 3

Caption: Orthogonal deprotection pathways of H-Glu(OtBu)-OMe·HCl.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]

Protocol 1: Dipeptide Synthesis via C-Terminal Elongation

This protocol utilizes H-Glu(OtBu)-OMe·HCl as the C-terminal residue, where the OtBu group serves as the final C-terminal protection. We will couple Boc-L-Alanine as an example.

Objective: To synthesize Boc-Ala-Glu(OtBu)-OMe.

Materials:

  • H-Glu(OtBu)-OMe·HCl (1.0 eq)

  • Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Neutralization: In a round-bottom flask, suspend H-Glu(OtBu)-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) and stir for 20 minutes at room temperature to neutralize the hydrochloride salt, yielding the free amine.[10]

  • Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF. Cool the solution to 0°C in an ice bath.[11]

  • Coupling: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the Boc-Ala-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.

  • Reaction: Add the neutralized H-Glu(OtBu)-OMe solution from Step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[10]

  • Work-up: Filter the reaction mixture to remove the DCU precipitate, washing the filter cake with DCM. Combine the filtrates and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[10][11]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Boc-Ala-Glu(OtBu)-OMe.[10]

G Start Start Materials: - H-Glu(OtBu)-OMe·HCl - Boc-Ala-OH - Coupling Reagents Step1 Step 1: Neutralization (H-Glu(OtBu)-OMe·HCl + DIPEA in DCM) Start->Step1 Step2 Step 2: Activation (Boc-Ala-OH + DCC/HOBt in DMF/DCM at 0°C) Start->Step2 Step3 Step 3: Coupling (Combine mixtures, stir 12-24h at RT) Step1->Step3 Step2->Step3 Step4 Step 4: Work-up (Filter DCU, wash with acid/base/brine) Step3->Step4 Step5 Step 5: Isolation & Purification (Dry, concentrate, column chromatography) Step4->Step5 End Final Product: Boc-Ala-Glu(OtBu)-OMe Step5->End

Caption: Workflow for the synthesis of a protected dipeptide.

Protocol 2: Selective Saponification of the γ-Methyl Ester

This protocol is for cleaving the side-chain methyl ester, enabling further modification at this position while the peptide backbone remains protected.

Objective: To deprotect the γ-methyl ester of a protected peptide (e.g., Boc-Ala-Glu(OtBu)-OMe).

Materials:

  • Protected Peptide (1.0 eq)

  • Dioxane or THF/water mixture

  • 1M Lithium hydroxide (LiOH) solution

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate, Brine

Procedure:

  • Dissolution: Dissolve the protected peptide (1.0 eq) in dioxane or a THF/water (e.g., 4:1) mixture.[8]

  • Saponification: Cool the solution to 0°C in an ice bath. Add 1M LiOH solution (1.2 eq) dropwise while stirring vigorously.[7][8]

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Avoid extended reaction times to minimize the risk of racemization or hydrolysis of the tert-butyl ester.[7]

  • Quenching & Acidification: Upon completion, slowly add 1M HCl at 0°C to acidify the mixture to pH 3-4. This protonates the newly formed carboxylate.[7][8]

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product with a free side-chain carboxylic acid, Boc-Ala-Glu(OtBu)-OH.[8]

Protocol 3: Final Deprotection of the α-tert-Butyl Ester

This protocol describes the final cleavage step to remove the acid-labile OtBu group. This is often performed in conjunction with other acid-labile side-chain protecting groups.

Objective: To cleave the α-tert-butyl ester from the peptide.

Materials:

  • Protected Peptide

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[8]

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Dissolve the protected peptide in the cleavage cocktail in a reaction vessel.

  • Cleavage: Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during cleavage, preventing alkylation of sensitive residues like Trp or Met.[8]

  • Precipitation: Collect the filtrate and add it dropwise to a flask of cold diethyl ether with stirring. The crude peptide will precipitate out of solution.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet again with cold ether to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC (RP-HPLC).[8]

Summary of Reaction Parameters and Troubleshooting

ParameterProtocol 1: CouplingProtocol 2: SaponificationProtocol 3: TFA Cleavage
Key Reagents DCC/HOBt, DIPEALiOHTFA, TIS, H₂O
Solvent DCM / DMFDioxane / THF / H₂ONeat
Temperature 0°C to RT0°CRT
Typical Time 12-24 hours1-3 hours2-3 hours
Typical Yield 70-90%>90%>90% (crude)
Purity (Post-Purification) >98%>98%>95% (post-HPLC)

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient activation time.- Steric hindrance.- Impure reagents or solvent.- Increase reaction time or temperature slightly.- Use a more powerful coupling agent like HATU or HBTU.- Ensure all reagents and solvents are anhydrous.
Racemization during Saponification - Reaction temperature too high.- Prolonged exposure to base.- Maintain strict temperature control at 0°C.- Monitor the reaction closely and quench immediately upon completion.[8]
Side-product formation during TFA cleavage - Insufficient scavengers.- Ensure proper ratio of TIS in the cleavage cocktail, especially for peptides containing Trp, Met, or Cys residues.[8]

Conclusion

1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is a highly strategic building block for liquid-phase peptide synthesis. Its orthogonal protecting groups offer chemists precise control over synthetic pathways, facilitating the creation of complex and modified peptides that are challenging to produce via other methods. By understanding the distinct reactivity of the tert-butyl and methyl esters and applying the robust protocols detailed in this guide, researchers can confidently integrate this versatile reagent into their drug discovery and development workflows, unlocking new possibilities in peptide chemistry.

References

  • Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • What Is Liquid Phase Peptide Synthesis? Methods & Uses. (2025, July 30). Neuland Labs. Retrieved March 27, 2026, from [Link]

  • Liquid phase peptide synthesis via one-pot nanostar sieving (PEPSTAR). (n.d.). National University of Singapore. Retrieved March 27, 2026, from [Link]

  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). MDPI. Retrieved March 27, 2026, from [Link]

  • Liquid phase synthesis of peptides and peptide derivatives. (n.d.). Google Patents.
  • Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS). (2024, October 18). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • One-pot and sustainable liquid-phase peptide extension for synthesis of C-terminal amidation peptides aided by small molecular tags. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Liquid phase synthesis of peptides and peptide derivatives. (n.d.). Google Patents.
  • H-Glu(OtBu)-OMe HCl [6234-01-1]. (n.d.). Aapptec Peptides. Retrieved March 27, 2026, from [Link]

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (1960, July 1). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Liquid phase synthesis of peptides. (1972, June 30). PubMed. Retrieved March 27, 2026, from [Link]

  • Method for solution-phase peptide synthesis and protecting strategies therefore. (n.d.). Google Patents.

Sources

synthesis of glutamic acid prodrugs incorporating 1-tert-butyl 5-methyl 2-aminopentanedioate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Glutamic Acid Prodrugs Incorporating 1-tert-Butyl 5-Methyl 2-Aminopentanedioate

Introduction: The Case for Orthogonal Protection

Glutamate derivatives are foundational to the design of targeted prodrugs, most notably in Prostate-Specific Membrane Antigen (PSMA) radioligands and targeted chemotherapeutics. In standard PSMA ligand synthesis, the critical Glu-urea-Lys binding motif is typically constructed using a di-tert-butyl protected glutamic acid (H-Glu(OtBu)-OtBu)[1]. In these conventional designs, the payload or linker is attached to the ϵ -amine of the lysine residue.

However, advanced prodrug architectures often require the payload or pharmacokinetic modifier to be conjugated directly to the γ -carboxylic acid of the glutamate moiety. This structural divergence necessitates an orthogonal protection strategy. The choice of protecting groups dictates the entire synthetic routing[2]. By utilizing 1-tert-butyl 5-methyl 2-aminopentanedioate (H-Glu(OMe)-OtBu) , synthetic chemists gain precise orthogonal control. The α -carboxylic acid is shielded by a bulky, acid-labile tert-butyl (OtBu) ester, while the γ -carboxylic acid is protected by a base-labile methyl (OMe) ester. This allows for the regioselective unmasking of the γ -position for payload conjugation without compromising the α -position.

Physicochemical Profiling

Understanding the physical and chemical properties of the starting material is critical for optimizing solubility, reaction kinetics, and purification strategies. The tert-butyl ester significantly increases the hydrophobicity of the molecule compared to standard methyl esters, which enhances its solubility in halogenated solvents like dichloromethane (DCM)[2].

Table 1: Physicochemical Properties of H-Glu(OMe)-OtBu

PropertySpecification
Chemical Name (S)-1-tert-butyl 5-methyl 2-aminopentanedioate
IUPAC Name 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate
CAS Number (Free Base) 79640-72-5[3]
CAS Number (HCl Salt) 34582-33-7[4]
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight (Free Base) 217.26 g/mol [3]
Molecular Weight (HCl Salt) 253.72 g/mol [4]
Topological Polar Surface Area 78.6 Ų[4]
Protection Strategy Orthogonal (Acid-labile OtBu, Base-labile OMe)

Synthetic Strategy & Workflow Visualization

The synthesis of a γ -functionalized glutamate prodrug follows a strict chronological order: urea formation, selective saponification, payload conjugation, and global deprotection.

G N1 H-Glu(OMe)-OtBu (Starting Material) N2 Triphosgene, DIPEA (0 °C, DCM) N1->N2 N3 Isocyanate Intermediate N2->N3 Isocyanation N5 Glu(OMe)-urea-Lys(Z) (Protected Core) N3->N5 Urea Formation N4 H-Lys(Z)-OtBu (Coupling Partner) N4->N5 N6 LiOH (aq), THF (Selective OMe Cleavage) N5->N6 N7 Linker/Payload Conjugation (e.g., DOTA, API) N6->N7 gamma-COOH Activation N8 TFA / TIPS / H2O (Global Deprotection) N7->N8 N9 Final Glutamate Prodrug (Target Molecule) N8->N9 OtBu/Z Cleavage

Orthogonal synthesis workflow for glutamate-urea-based prodrugs.

Validated Experimental Protocols

Protocol A: Isocyanate Generation and Asymmetric Urea Synthesis

Mechanistic Rationale: Triphosgene is utilized as a safe, solid alternative to phosgene gas. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the HCl byproduct. Neutralizing HCl is critical; an acidic environment would prematurely cleave the acid-labile OtBu ester.

  • Preparation: Dissolve H-Glu(OMe)-OtBu·HCl (1.0 eq, 5.0 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 15.0 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Isocyanation: Dissolve triphosgene (0.35 eq, 1.75 mmol) in 10 mL of anhydrous DCM and add dropwise over 30 minutes. Stir for 2 hours at 0 °C.

  • Urea Coupling: Add the coupling partner, e.g., H-Lys(Z)-OtBu·HCl (1.0 eq, 5.0 mmol), followed by an additional portion of DIPEA (2.0 eq, 10.0 mmol). Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform LC-MS on the crude mixture. The highly reactive isocyanate intermediate should be fully consumed, indicated by the appearance of the urea product mass [M+H]⁺.

Protocol B: Regioselective γ -Saponification

Mechanistic Rationale: Lithium hydroxide (LiOH) provides hydroxide ions for saponification. The bulky tert-butyl group at the α -position sterically shields the α -carbonyl from nucleophilic attack, ensuring the hydroxide selectively hydrolyzes the less hindered γ -methyl ester.

  • Solvent System: Dissolve the crude Glu(OMe)-urea-Lys(Z) intermediate in a 3:1 mixture of THF and H₂O (40 mL).

  • Hydrolysis: Cool to 0 °C and add LiOH·H₂O (1.5 eq, 7.5 mmol). Stir vigorously for 4 hours at 0 °C.

  • Controlled Quenching: Carefully acidify the mixture to pH 4–5 using 1M aqueous Citric Acid. Crucial: Do not use strong acids like HCl, as dropping the pH below 3 will trigger premature OtBu cleavage.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: ¹H NMR (400 MHz, CDCl₃) will confirm success. The sharp singlet at ~3.6 ppm (corresponding to the OMe protons) must completely disappear, while the massive singlet at ~1.4 ppm (OtBu protons) remains fully intact.

Protocol C: Payload Conjugation and Global Deprotection

Mechanistic Rationale: The free γ -COOH is now activated for amide or ester coupling to the prodrug payload. Following conjugation, global deprotection is achieved using Trifluoroacetic acid (TFA). Triisopropylsilane (TIPS) is included as a carbocation scavenger to quench the highly reactive tert-butyl cations generated during OtBu cleavage, preventing them from re-alkylating the prodrug.

  • Conjugation: Activate the free γ -COOH using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add the amine-bearing payload/linker (1.0 eq) and stir for 4 hours at room temperature. Purify via flash chromatography.

  • Global Deprotection: Dissolve the purified conjugate in a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v, 10 mL per gram of compound). Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to 1/3 of its volume. Add dropwise to 40 mL of ice-cold diethyl ether to precipitate the final prodrug.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Purify the final product via preparative RP-HPLC.

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the fully deprotected prodrug. Analytical HPLC should show a single sharp peak (>95% purity) with a significantly shifted retention time (more polar) compared to the protected precursor.

References

  • Development and clinical potential of 18F-PSiMA for prostate cancer PET imaging - PMC. nih.gov.
  • (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate (CAS 79640-72-5) - Fluorochem. fluorochem.co.uk.
  • H-Glu-OtBu vs H-Glu-OMe comparative analysis - Benchchem. benchchem.com.
  • 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 - PubChem. nih.gov.

Sources

best coupling reagents for reacting 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride with primary amines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Best Coupling Reagents for Reacting 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride with Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering Amide Bond Formation with a Key Glutamic Acid Derivative

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, central to the fields of medicinal chemistry and peptide science.[1] The reaction's success hinges on the strategic activation of a carboxylic acid to facilitate its coupling with an amine. This guide focuses on a particularly relevant building block: 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride. As a differentially protected glutamic acid derivative, it offers synthetic versatility, with the tert-butyl ester at the α-position and a methyl ester at the γ-position.

The presence of the hydrochloride salt necessitates a basic environment to free the α-amino group of the primary amine coupling partner, while the α-carboxylic acid of the glutamic acid derivative requires activation. The choice of coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This document serves as an in-depth technical guide, moving beyond a simple list of reagents to explain the causality behind experimental choices, providing field-proven protocols, and offering troubleshooting advice for this specific transformation.

Strategic Selection of Coupling Reagents: A Comparative Analysis

The efficacy of an amide coupling reaction is determined by the in-situ generation of a highly reactive acyl intermediate. Several classes of reagents have been developed to achieve this, each with a distinct mechanism, advantages, and potential drawbacks.

Uronium/Aminium Salt-Based Reagents

These reagents are among the most powerful and popular choices for modern amide synthesis, prized for their high efficiency, rapid kinetics, and ability to suppress racemization.[2][3][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is often considered the gold standard, especially for challenging or sterically hindered couplings.[3][5] Its superiority is attributed to the formation of a highly reactive OAt-active ester. The nitrogen atom in the 7-azabenzotriazole (HOAt) core provides anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[2][5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A close relative of HATU, HBTU generates an OBt-active ester. While highly effective, it is generally considered slightly less reactive than HATU, particularly in difficult cases.[7][8]

Key Considerations:

  • Stoichiometry is Critical: Using an excess of uronium reagents can lead to the guanidinylation of the primary amine, capping it and preventing the desired reaction.[3][7][9]

  • Base Requirement: These reactions require a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid and neutralize the released HOAt or HOBt.[3][10]

Carbodiimide-Based Reagents

Carbodiimides are classic, cost-effective coupling reagents that activate carboxylic acids by forming an O-acylisourea intermediate.[11]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): EDC is a highly practical choice for solution-phase synthesis. Its key advantage is that the urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[7][12][13]

  • DCC/DIC (N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide): While effective, the dicyclohexylurea (DCU) byproduct of DCC is notoriously insoluble in most organic solvents, complicating purification.[13] DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble.[7]

The Essential Role of Additives: Carbodiimide-mediated couplings are prone to two major side reactions: slow aminolysis of the O-acylisourea can lead to the formation of an unreactive N-acylurea, and activation of α-amino acids can result in racemization via an oxazolone intermediate.[11][14] The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives intercept the O-acylisourea to form the corresponding OBt or OAt active esters, which are more stable, less prone to racemization, and more reactive towards the amine.[15][16]

Phosphonium Salt-Based Reagents

Similar to uronium salts, phosphonium reagents are powerful activators that generate active esters.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is known for its high coupling efficiency and low racemization risk.[4][17] It is particularly effective for difficult couplings. Unlike its predecessor, BOP, the byproducts of PyBOP are not carcinogenic.[8][18]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the aza-analogue of PyBOP, PyAOP offers enhanced reactivity and is especially effective for coupling sterically hindered or N-methylated amino acids.[7][19]

Key Advantage: Phosphonium salts do not react with the free amine, mitigating the risk of capping side reactions seen with uronium salts, making them a preferred choice for cyclization reactions.[18][20]

Propylphosphonic Anhydride (T3P®)

T3P is a cyclic anhydride that serves as a powerful and mild dehydrating agent for amide bond formation.[21][22]

Mechanism: T3P activates the carboxylic acid to form a mixed phosphonic anhydride intermediate, which is then attacked by the amine.[22][23]

Key Advantages:

  • Easy Workup: The phosphonic acid byproducts are highly water-soluble, making purification exceptionally straightforward, a significant benefit for large-scale synthesis.[22][23][24]

  • Low Toxicity & Epimerization: T3P is non-toxic and known to suppress racemization effectively, even with sensitive substrates.[22][24][25]

  • Broad Compatibility: It demonstrates high functional group tolerance under mild reaction conditions.[21]

Data Presentation: Comparative Summary of Recommended Coupling Reagents

ReagentClassCore MechanismAdvantagesDisadvantagesTypical Byproduct Removal
HATU Uronium SaltForms highly reactive OAt-active esterHigh efficiency, fast kinetics, low racemization, excellent for hindered substrates[2][3][5]Higher cost, potential for amine guanidinylation if used in excess[3][7]Aqueous wash, Chromatography
EDC/HOBt CarbodiimideForms O-acylisourea, trapped as OBt-active esterCost-effective, water-soluble urea byproduct[7][12][13]Lower reactivity than HATU, risk of racemization without HOBt[11]Aqueous extraction[12]
PyBOP Phosphonium SaltForms OBt-active esterHigh efficiency, low racemization, no amine capping[8][20]Higher cost, byproducts may require chromatographyChromatography
T3P® Phosphonic AnhydrideForms mixed phosphonic anhydrideExcellent for scale-up, very easy workup, low epimerization, low toxicity[22][24][25]Requires stoichiometric base, may be less potent than HATU for extremely difficult couplingsAqueous extraction[23][24]

Experimental Workflow & Logic

The successful coupling of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride with a primary amine follows a logical sequence of steps designed to ensure complete reaction and high purity.

G cluster_prep PART 1: Reactant Preparation cluster_coupling PART 2: Activation & Coupling cluster_workup PART 3: Workup & Purification A Dissolve Carboxylic Acid (1-tert-butyl 5-methyl 2-aminopentanedioate) B Add Primary Amine HCl Salt A->B C Add Non-Nucleophilic Base (e.g., DIPEA) (≥2.0 equivalents) B->C D Add Coupling Reagent (e.g., HATU, T3P) C->D E Stir at RT (1-12h) Monitor by TLC/LC-MS D->E F Aqueous Workup (e.g., H2O, NaHCO3, Brine) E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Purify by Column Chromatography G->H

Caption: General workflow for amide bond formation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two highly recommended coupling methods.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for achieving high yields, especially when dealing with sterically hindered or electron-deficient primary amines.

Materials:

  • 1-tert-butyl 5-methyl 2-aminopentanedioate (starting from the HCl salt)

  • Primary amine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-tert-butyl 5-methyl 2-aminopentanedioate (1.0 eq) and the primary amine hydrochloride (1.05 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. The base neutralizes the hydrochloride salts and deprotonates the carboxylic acid. Stir for 10-15 minutes at 0 °C.[3]

  • Add HATU (1.1 eq) to the reaction mixture in one portion. The solution may change color. Allow the activation to proceed for 15-20 minutes at 0 °C.[3][26]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes DMF, excess base, and tetramethylurea byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

HATU Reaction Mechanism

G Acid Carboxylate Anion (R-COO⁻) HATU HATU Reagent Acid->HATU Nucleophilic Attack Intermediate O-acyl(tetramethyl)isouronium salt (Highly Unstable) HATU->Intermediate HOAt HOAt Anion ActiveEster OAt-Active Ester (Key Intermediate) Intermediate->ActiveEster Rapid Interception by HOAt TMU Tetramethylurea (Byproduct) Intermediate->TMU Amide Desired Amide (R-CONHR') ActiveEster->Amide Aminolysis Amine Primary Amine (R'-NH₂) HOAt_Released HOAt (Released)

Caption: Stepwise mechanism of HATU-mediated amide coupling.[2][5][26]

Protocol 2: Scalable & Cost-Effective Coupling Using T3P®

This protocol is ideal for larger-scale reactions where ease of workup and cost are significant factors.

Materials:

  • 1-tert-butyl 5-methyl 2-aminopentanedioate (starting from the HCl salt)

  • Primary amine hydrochloride

  • T3P® (Propylphosphonic Anhydride), typically 50% solution in EtOAc or DMF

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 10% aq. Citric Acid, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the 1-tert-butyl 5-methyl 2-aminopentanedioate (1.0 eq) and the primary amine hydrochloride (1.05 eq) in DCM or EtOAc (approx. 0.1-0.2 M).

  • Add TEA or DIPEA (3.0 eq) to the mixture and stir until all solids dissolve.

  • Cool the solution to 0 °C.

  • Slowly add the T3P® solution (1.5 eq of the trimer) dropwise over 20-30 minutes, keeping the internal temperature below 10 °C.[25]

  • Allow the reaction to warm to room temperature and stir overnight (or monitor by TLC/LC-MS for completion).

  • Upon completion, dilute the reaction mixture with additional DCM or EtOAc.

  • Wash the organic layer sequentially with 10% citric acid (1x), water (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic and basic washes effectively remove all phosphonic acid byproducts and excess base.[23][25]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation of HCl salts. 2. Inactive/degraded coupling reagent. 3. Insufficient activation time. 4. Steric hindrance.[27]1. Ensure at least 2.0 eq of base are used for the salts, plus an additional equivalent for the coupling reaction itself. 2. Use a fresh bottle of coupling reagent. 3. For HATU/HBTU, allow 15-20 min pre-activation before adding the amine. 4. Switch to a more powerful reagent like HATU or PyAOP. Consider increasing reaction time and/or temperature cautiously.[20][27]
Side Product Formation 1. Guanidinylation of amine (with excess HATU/HBTU). 2. N-acylurea formation (with carbodiimides). 3. Racemization of the α-carbon.1. Use coupling reagent in slight excess (1.05-1.1 eq) relative to the carboxylic acid.[3][7] 2. Ensure HOBt or HOAt is added to carbodiimide reactions. 3. Use reagents known for low racemization (HATU, T3P). Run the reaction at 0°C to RT; avoid excessive heat.
Difficult Purification 1. Insoluble DCC byproduct (DCU). 2. Residual DMF from the reaction.1. Filter the crude reaction mixture to remove DCU before workup. Alternatively, switch to EDC or T3P, which have water-soluble byproducts.[20] 2. Perform multiple aqueous washes (with water or brine) to thoroughly extract DMF from the organic layer (e.g., EtOAc).

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Gyros Protein Technologies. Retrieved March 26, 2026, from [Link]

  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 26, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Coste, J. (n.d.). 3.7 Phosphonium Salts. Science of Synthesis. Retrieved March 26, 2026, from [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved March 26, 2026, from [Link]

  • Carbodiimide. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. Retrieved March 26, 2026, from [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. Retrieved March 26, 2026, from [Link]

  • Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis 1. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Gyros Protein Technologies. Retrieved March 26, 2026, from [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. (2022, September 9). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Phosphonium salts as peptide coupling reagents. (1990). Google Patents.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved March 26, 2026, from [Link]

  • Synthesis and pharmacological properties of glutamic acid amides: A review. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved March 26, 2026, from [Link]

  • Glutamic acid derivatives and process of producing same. (1956). Google Patents.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved March 26, 2026, from [Link]

  • What is the correct order of addition for EDCI and HOBt?. (2025, September 13). Reddit. Retrieved March 26, 2026, from [Link]

  • Acid-Amine Coupling using T3P. (n.d.). Organic Synthesis. Retrieved March 26, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 26, 2026, from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved March 26, 2026, from [Link]

  • Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition–Elimination Reactions. (2017, August 28). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved March 26, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Retrieved March 26, 2026, from [Link]

  • Choosing amide coupling agent. (2023, March 20). Reddit. Retrieved March 26, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved March 26, 2026, from [Link]

  • 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022, September 13). UNICAM. Retrieved March 26, 2026, from [Link]

Sources

Application Note: Orthogonal Protecting Group Strategies Utilizing 1-tert-Butyl 5-Methyl 2-Aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Utility

In the synthesis of complex peptidomimetics, branched peptides, and macrocyclic therapeutics, the ability to selectively unmask specific reactive centers without compromising the growing molecular scaffold is a critical requirement. 1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (commonly known as H-Glu(OMe)-OtBu·HCl) is a highly versatile, orthogonally protected glutamic acid building block .

This molecule provides three distinct, independently addressable reactive nodes:

  • A free α -amino group (stabilized as a hydrochloride salt) ready for immediate N-acylation.

  • An acid-labile α -tert-butyl ester (OtBu) .

  • A base-labile γ -methyl ester (OMe) .

By leveraging the divergent chemical stabilities of these groups, researchers can execute highly complex synthetic workflows, such as side-chain macrocyclization or the installation of targeted pharmacophores, with near-perfect chemoselectivity .

The Causality of Orthogonality: Mechanistic Insights

To successfully utilize H-Glu(OMe)-OtBu·HCl, one must understand the mechanistic causality behind its design. True orthogonality means that the cleavage mechanism for one protecting group does not intersect with the stability threshold of the others .

  • Prevention of Lactamization (The HCl Salt): Free α -amines of glutamic acid γ -esters are highly prone to spontaneous intramolecular cyclization, forming a 5-membered pyroglutamate lactam ring and extruding methanol. Supplying this building block as an HCl salt protonates the amine, neutralizing its nucleophilicity. Neutralization must only occur in situ during the coupling reaction.

  • The γ -Methyl Ester (OMe): The OMe group is cleaved via base-catalyzed saponification (addition-elimination mechanism). It is completely stable to the acidic conditions required for OtBu cleavage. We specifically recommend Lithium Hydroxide (LiOH) over NaOH. The lithium cation tightly coordinates with the forming carboxylate, allowing hydrolysis to proceed rapidly at 0°C, which suppresses base-catalyzed epimerization at the α -chiral center.

  • The α -tert-Butyl Ester (OtBu): The OtBu group provides immense steric hindrance, shielding the α -carboxyl from nucleophilic attack during γ -saponification. It is cleaved via an SN​1 mechanism (generating a tert-butyl carbocation) under strongly acidic conditions (e.g., 25% TFA) or via mild Lewis acid catalysis (e.g., ZnBr₂) .

ProtectionLogic Core Glutamic Acid Core Amine α-Amine (HCl) Prevents Lactamization Core->Amine Node 1 AlphaC α-Carboxyl (OtBu) Acid-Labile Core->AlphaC Node 2 GammaC γ-Carboxyl (OMe) Base-Labile Core->GammaC Node 3

Reactive nodes of H-Glu(OMe)-OtBu·HCl highlighting orthogonal stability.

Quantitative Stability and Cleavage Matrix

The following table summarizes the stability of each functional group under standard peptide synthesis conditions, allowing for strategic route planning.

Protecting GroupCleavage ReagentReaction ConditionsStability ProfileCleavage Mechanism
α -Amine (HCl) DIPEA or NMMRoom Temp, 5 minStable indefinitely as saltBase Neutralization
γ -OMe Ester LiOH (aq)THF/H₂O (3:1), 0°C, 2 hStable to TFA, H₂/Pd, PiperidineSaponification
α -OtBu Ester 25-50% TFADCM, TIPS, RT, 2-3 hStable to LiOH, Piperidine, H₂/PdAcidolysis ( SN​1 )

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes integrated analytical checkpoints to ensure the structural integrity of the intermediate before proceeding to the next synthetic step.

OrthogonalWorkflow Start H-Glu(OMe)-OtBu·HCl (Free α-Amine) Acylated R-Glu(OMe)-OtBu (N-Acylated Intermediate) Start->Acylated Protocol 1: DIPEA, R-COOH, Coupling Agent GammaFree R-Glu(OH)-OtBu (Free γ-Carboxyl) Acylated->GammaFree Protocol 2: LiOH, THF/H2O (Base Hydrolysis) AlphaFree R-Glu(OMe)-OH (Free α-Carboxyl) Acylated->AlphaFree Protocol 3: 25% TFA / DCM (Acidolysis)

Workflow demonstrating orthogonal deprotection pathways for H-Glu(OMe)-OtBu derivatives.

Protocol 1: N-Terminal Derivatization (Acylation)

Objective: Couple a carboxylic acid (R-COOH) to the free α -amine of H-Glu(OMe)-OtBu·HCl while preventing pyroglutamate formation.

  • Preparation: Dissolve the incoming carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5 minutes at room temperature to pre-activate the acid.

  • Coupling: In a separate vial, suspend H-Glu(OMe)-OtBu·HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.5 eq) to this suspension to neutralize the HCl salt, and immediately transfer it to the activated acid mixture.

    • Causality Note: Immediate transfer minimizes the time the free amine exists in isolation, preventing intramolecular attack on the γ -methyl ester.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation & Analytical Check: Perform a Kaiser test (ninhydrin). A negative result (yellow color) confirms the complete consumption of the primary amine. Confirm the product mass via LC-MS.

Protocol 2: Selective γ -Deprotection (Saponification of OMe)

Objective: Unmask the γ -carboxyl group for side-chain elongation or macrocyclization, leaving the α -OtBu ester intact.

  • Solvent System: Dissolve the N-acylated intermediate from Protocol 1 (1.0 eq) in a 3:1 mixture of THF and H₂O (0.1 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Causality Note: Strict temperature control is required to prevent base-catalyzed epimerization of the α -carbon.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) portion-wise. Stir at 0°C for 1.5 to 2 hours.

  • Quenching: Carefully acidify the reaction mixture to pH 3-4 using 1M HCl or 10% citric acid, then extract with Ethyl Acetate (EtOAc).

  • Validation & Analytical Check: Monitor via TLC (stain with Bromocresol Green; appearance of a yellow spot indicates a free carboxylic acid). LC-MS should show a mass shift of -14 Da (loss of a methyl group).

Protocol 3: Selective α -Deprotection (Acidolysis of OtBu)

Objective: Unmask the α -carboxyl group for main-chain elongation, preserving the γ -OMe ester .

  • Cleavage Cocktail: Prepare a solution of 25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5 eq per OtBu group) to the cleavage cocktail.

    • Causality Note: Acidolysis generates highly reactive tert-butyl carbocations. TIPS acts as a hydride donor to quench these cations, preventing the re-alkylation of the newly formed carboxylic acid or other nucleophilic side chains.

  • Reaction: Dissolve the N-acylated intermediate (1.0 eq) in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 3 hours.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Validation & Analytical Check: LC-MS should confirm a mass shift of -56 Da (loss of the isobutylene fragment). NMR can be used to confirm the disappearance of the intense 9-proton singlet at ~1.4 ppm.

References

  • Title: 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Troubleshooting & Optimization

how to prevent racemization of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride during peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Overview: 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (H-Glu(OMe)-OtBu·HCl) is a critical nucleophile in peptide synthesis and medicinal chemistry. While racemization typically plagues the activated carboxyl (electrophilic) component via oxazolone formation, the amine (nucleophilic) component can also undergo stereochemical degradation. Because H-Glu(OMe)-OtBu is protected as a diester, the α-proton is rendered unusually acidic. Prolonged exposure to strong tertiary bases during the neutralization of its hydrochloride salt can trigger base-catalyzed direct enolization, leading to racemization before the peptide bond is formed.

Troubleshooting Guide & FAQs

Q1: Why is my H-Glu(OMe)-OtBu·HCl racemizing during the coupling step? A: The racemization of the amine component is primarily driven by base-catalyzed direct α-proton abstraction . To participate in coupling, the hydrochloride salt must be neutralized to liberate the free amine. If strong, unhindered bases (like Triethylamine, TEA) or even strong hindered bases (like Diisopropylethylamine, DIPEA) are used in excess, they can abstract the α-proton. This forms a planar aza-enolate intermediate that reprotonates non-stereospecifically. This process is exacerbated if the coupling reaction is slow (e.g., due to steric hindrance at the electrophile), leaving the free amine exposed to the basic environment for extended periods.

Q2: Which base should I use to neutralize the HCl salt without causing epimerization? A: Transition from TEA or DIPEA to weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP, sym-collidine) or N-methylmorpholine (NMM) . TMP is highly effective because its methyl groups create significant steric bulk around the nitrogen, preventing it from accessing and abstracting the α-proton of the glutamate derivative, while still being basic enough (pKa ~7.4) to neutralize the HCl salt.

Q3: Does the choice of coupling reagent affect the amine's racemization? A: Indirectly, yes. The longer the free amine sits in the reaction mixture, the higher the risk of base-catalyzed enolization. Using highly efficient coupling reagents (e.g., HATU, PyAOP, or DIC/Oxyma) accelerates the aminolysis of the activated ester . By maximizing the coupling rate, the free amine is rapidly consumed, kinetically outcompeting the slower racemization pathway.

Q4: How does solvent polarity impact this specific side reaction? A: Highly polar solvents like DMF or DMSO stabilize the charged enolate transition state, thereby accelerating base-catalyzed racemization. If solubility permits, switching to less polar solvent mixtures (e.g., DCM or DCM/DMF blends) can suppress the rate of α-proton abstraction .

Data Center: Impact of Base Selection on Amine Racemization

The following table summarizes the causal relationship between base properties and the stereochemical integrity of α-amino ester hydrochlorides during standard peptide coupling.

BasepKa (Conjugate Acid)Steric HindranceRelative Racemization RiskRecommended Use Case
Triethylamine (TEA) 10.7LowHigh Avoid for sensitive amino ester hydrochlorides.
Diisopropylethylamine (DIPEA) 10.5HighModerate Acceptable for fast couplings, but risky for slow ones.
N-Methylmorpholine (NMM) 7.4LowLow Good general choice; balances neutralization and mildness.
2,4,6-Collidine (TMP) 7.4Very HighMinimal Optimal for highly racemization-prone amine salts.
Protocol Desk: Optimized Coupling Methodology for H-Glu(OMe)-OtBu·HCl

To create a self-validating, racemization-free system, the protocol must separate the activation of the carboxyl component from the neutralization of the amine component.

Step-by-Step Methodology: Pre-Activation Strategy

  • Carboxyl Activation (Pre-activation):

    • In a dry flask, dissolve the N-protected amino acid (electrophile, 1.0 eq) in anhydrous DCM/DMF (4:1 v/v).

    • Add the coupling reagent (e.g., HATU or DIC, 1.05 eq) and an epimerization-suppressing additive (e.g., HOAt or Oxyma Pure, 1.05 eq) .

    • Add a mild base (NMM, 1.0 eq) only if using uronium/aminium reagents like HATU.

    • Stir for 2–3 minutes at 0 °C to form the active ester. Crucial: Do not exceed 5 minutes to prevent oxazolone formation of the electrophile.

  • Amine Preparation:

    • In a separate vial, dissolve H-Glu(OMe)-OtBu·HCl (1.05 eq) in anhydrous DCM.

    • Add 2,4,6-collidine (TMP, 1.05 eq) to neutralize the salt. Stir for 1 minute at 0 °C.

  • Coupling:

    • Transfer the neutralized H-Glu(OMe)-OtBu solution dropwise into the pre-activated carboxyl mixture at 0 °C.

    • Allow the reaction to proceed for 1 hour, gradually warming to room temperature.

  • Validation (Self-Validating Step):

    • Quench the reaction with 10% citric acid to protonate any remaining unreacted amine and completely remove the TMP.

    • Perform chiral HPLC analysis on the crude organic layer to verify the diastereomeric ratio (dr). The use of TMP and pre-activation should reliably yield >99:1 dr.

Mechanistic Visualization

The following diagram illustrates the competing pathways during the neutralization and coupling of H-Glu(OMe)-OtBu·HCl.

G A H-Glu(OMe)-OtBu·HCl (Chiral Amine Salt) B Free Amine (Nucleophile) A->B Mild Base (e.g., NMM, TMP) C Desired Peptide (Retention of Chirality) B->C Fast Coupling (Activated Ester) D Enolate Intermediate (Planar) B->D Strong Base / Slow Coupling (e.g., TEA, DIPEA) E Racemized Amine (D/L Mixture) D->E Reprotonation F Diastereomeric Peptide (Impurity) E->F Coupling

Base-catalyzed racemization pathway of the amine nucleophile vs. productive peptide coupling.

References
  • MDPI. "Epimerisation in Peptide Synthesis." Molecules, 2023. Available at:[Link]

  • PubMed. "Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography." Int J Pept Protein Res., 1992. Available at: [Link]

overcoming steric hindrance when coupling 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals facing challenges with sterically hindered coupling reactions, specifically involving 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (H-Glu(OMe)-OtBu·HCl).

Frequently Asked Questions (FAQs)

Q1: Why is H-Glu(OMe)-OtBu·HCl considered a sterically hindered substrate?

The steric hindrance in H-Glu(OMe)-OtBu·HCl originates from the bulky tert-butyl (OtBu) group protecting the α-carboxyl function. This group's large, three-dimensional profile physically obstructs the path of an incoming activated carboxylic acid to the α-amine (–NH₂) nucleophile, slowing down the rate of amide bond formation.[1][2] This can lead to incomplete reactions and lower yields.[1][2]

Fig 1. Steric hindrance from the t-Bu group.
Q2: What are the primary experimental challenges associated with this substrate?

The main challenges include:

  • Low or Incomplete Coupling: The reaction may stall, leading to significant amounts of unreacted starting material and low product yields.[2]

  • Increased Risk of Racemization: Forcing the reaction with excessive heat or prolonged exposure to base can increase the risk of epimerization at the α-carbon of the activated amino acid.[3]

  • Side Reactions: Slow coupling rates can allow for side reactions to become more prominent, such as the decomposition of the activated species or guanidinylation of the amine if using aminium/uronium reagents in excess.[4]

Q3: Are standard carbodiimide reagents like DCC or EDC suitable for this coupling?

While cost-effective, standard carbodiimide reagents (DCC, DIC, EDC) are often insufficiently reactive for couplings involving significant steric hindrance.[5][6] They form an O-acylisourea intermediate that may not be reactive enough to overcome the steric barrier presented by the tert-butyl group, leading to poor yields.[7] More potent, modern coupling reagents are strongly recommended.

Troubleshooting Guide: Enhancing Coupling Efficiency

This section addresses common problems encountered during the coupling of H-Glu(OMe)-OtBu·HCl and provides targeted solutions.

Problem: Low or No Product Formation After Standard Reaction Time
Possible Cause 1: Ineffective Coupling Reagent

The activation energy required for the reaction is too high for the chosen reagent to overcome the steric barrier.

Solution: Employ a High-Potency Coupling Reagent. Switch to a more powerful aminium/uronium or phosphonium salt-based reagent. These reagents generate highly reactive ester intermediates in situ that significantly accelerate the coupling rate.[8][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the reagent of choice for difficult couplings.[2][10] It forms a highly reactive OAt active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (a "neighboring group effect"), which stabilizes the transition state and facilitates aminolysis, making HATU particularly effective for sterically demanding reactions.[11][12]

  • HBTU/HCTU: These are also highly effective uronium salts that generate reactive OBt or O-6-ClBt esters, respectively. HCTU is generally more reactive than HBTU.[5][8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for high reactivity and utility in coupling sterically hindered amino acids.[7]

Reagent ClassExample(s)Generated Active EsterRelative ReactivityKey Advantage for Hindered Couplings
Aminium/Uronium HATU, HAPyUOAt EsterVery HighAnchimeric assistance from HOAt leaving group accelerates aminolysis.[11][12]
HBTU, TBTUOBt EsterHighWidely used, robust, and effective for many difficult couplings.[8]
HCTUO-6-ClBt EsterVery HighMore reactive than HBTU due to the electron-withdrawing chloro group.[8]
Phosphonium PyBOP, PyAOPOBt/OAt EsterHigh / Very HighAvoids potential guanidinylation side reactions associated with aminium salts.[8]
Carbodiimide DCC, DIC, EDCO-acylisoureaModerateGenerally insufficient for highly hindered couplings.[5][6]
Possible Cause 2: Sub-optimal Base or Stoichiometry

The choice and amount of base are critical for both activating the carboxylic acid and liberating the free amine from its hydrochloride salt without causing side reactions.

Solution: Use a Hindered, Non-Nucleophilic Base.

  • N,N-Diisopropylethylamine (DIPEA): This is the most common base used. However, its stoichiometry must be carefully controlled. Use 1.0 equivalent to neutralize the H-Glu(OMe)-OtBu·HCl salt and 2.0 equivalents for the carboxylic acid activation, for a total of 3.0 equivalents. Excess DIPEA can promote racemization.[13]

  • 2,4,6-Collidine: This is a more sterically hindered base than DIPEA. Its bulkiness makes it less likely to cause epimerization at the activated carboxyl group, making it an excellent choice for segment couplings or when racemization is a major concern.[12][14]

Possible Cause 3: Inadequate Solvent or Temperature

Poor solvation can lead to aggregation, further impeding the reaction.[2][15] Standard room temperature may not provide enough energy to overcome the activation barrier.

Solution: Optimize Solvent and Temperature Conditions.

  • Solvent: Use a highly polar aprotic solvent with excellent solvating properties. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult sequences.[5]

  • Temperature: While reactions are typically started at 0°C to minimize racemization during the activation step, allowing the reaction to proceed at room temperature is standard.[7] For extremely difficult couplings, gentle heating (e.g., to 40-50°C) can be beneficial, but this should be a last resort and the product must be carefully checked for racemization.[5] Microwave-assisted synthesis is also a powerful technique for driving difficult couplings to completion quickly.[16]

Problem: Racemization Detected in the Final Product
Possible Cause: Over-activation or Unsuitable Base

Prolonged exposure of the activated carboxylic acid to excess base, especially a less hindered one, can lead to the formation of an oxazolone intermediate, which is prone to racemization.

Solution: Refine Activation and Base Protocol.

  • Pre-activation: Activate the carboxylic acid with the coupling reagent and base (2.0 eq) in a separate vessel for a short period (1-5 minutes) before adding it to the neutralized amine component.[5] This minimizes the time the free amine is exposed to the coupling reagents.

  • Switch to Collidine: As mentioned, collidine is an excellent alternative to DIPEA for minimizing racemization in sensitive couplings.[12][13]

  • Maintain Low Temperature: Perform the activation and initial coupling phase at 0°C before allowing the reaction to warm to room temperature.[7]

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust method for coupling an N-protected amino acid to H-Glu(OMe)-OtBu·HCl using HATU.

Protocol_Workflow cluster_vessel1 Vessel 1: Carboxylic Acid Activation cluster_vessel2 Vessel 2: Amine Neutralization A 1. Dissolve N-Protected Amino Acid (1.0 eq) & HATU (1.0 eq) in DMF B 2. Cool to 0 °C A->B C 3. Add DIPEA (2.0 eq) Stir for 5 min B->C F 6. Add Amine Solution (Vessel 2) to Activated Acid (Vessel 1) at 0 °C C->F D 4. Dissolve H-Glu(OMe)-OtBu·HCl (1.0 eq) in DMF E 5. Add DIPEA (1.0 eq) D->E E->F G 7. Allow to Warm to RT Stir for 2-4 hours F->G H 8. Monitor by TLC / LC-MS G->H I 9. Aqueous Workup H->I J 10. Purify by Chromatography I->J caption Fig 2. Workflow for HATU-mediated coupling.

Fig 2. Workflow for HATU-mediated coupling.
Step-by-Step Methodology:
  • Amine Neutralization: In a round-bottom flask, dissolve 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 5-10 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.[7]

  • Cool the carboxylic acid solution to 0°C using an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 5 minutes to allow for pre-activation.[7]

  • Coupling Reaction: Add the neutralized amine solution from step 1 to the activated carboxylic acid solution from step 4 at 0°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For very hindered couplings, reaction times may need to be extended.[5]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [No Source Found]
  • HATU. Wikipedia[Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications[Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6668. [No Valid URL Found]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate[Link]

  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38-46. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing)[Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv[Link]

  • 7.
  • Progress in the Synthesis of Peptides with "Difficult Sequences". [No Source Found]
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation[Link]

  • Supporting information. The Royal Society of Chemistry[Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. [No Source Found]
  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage[Link]

  • Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin? [No Source Found]

Sources

Technical Support Center: Minimizing Diketopiperazine Side Reactions with 1-tert-Butyl 5-Methyl 2-Aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently assist researchers utilizing 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (commonly designated as H-Glu(OMe)-OtBu·HCl ) as a C-terminal building block in peptide synthesis.

While the bulky α-tert-butyl ester is strategically chosen to provide steric shielding, researchers elongating the peptide chain often encounter significant 2,5-diketopiperazine (DKP) side reactions at the dipeptide stage[1][2]. This guide provides mechanistic troubleshooting, quantitative risk assessments, and field-validated protocols to ensure the structural integrity of your peptide sequences.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing DKP formation when using H-Glu(OMe)-OtBu, given that tert-butyl esters are highly sterically hindered? A1: While the bulky tert-butyl (OtBu) group dramatically reduces the rate of DKP formation compared to methyl or benzyl esters, it does not grant absolute immunity. DKP cyclization is fundamentally driven by the cis-trans isomerization of the peptide bond within the dipeptide intermediate (H-Xaa-Glu(OMe)-OtBu). If the penultimate amino acid (Xaa) is sterically unhindered (e.g., Glycine) or naturally favors the cis-amide conformation (e.g., Proline, N-alkylated amino acids), the N-terminal amine is forced into close spatial proximity with the C-terminal α-carbonyl. Under the basic conditions required for Fmoc deprotection, the nucleophilic attack overcomes the steric bulk of the OtBu group, forcing cyclization and the expulsion of tert-butanol[2][3].

Q2: How can I modify my Fmoc deprotection step to minimize this side reaction? A2: The standard deprotection cocktail (20% piperidine in DMF) is highly basic and acts as a potent catalyst for DKP cyclization. To mitigate this, you must suppress the nucleophilicity of the free amine during the deprotection phase. A highly effective, self-validating strategy is the addition of 0.1 M HOBt (hydroxybenzotriazole) to the piperidine solution. This slightly lowers the pH, keeping the newly formed free amine transiently protonated—enough to prevent cyclization, but not enough to inhibit Fmoc removal[3].

Q3: Does the choice of coupling reagent for the third amino acid impact DKP formation? A3: Yes, profoundly. The longer the dipeptide remains as a free amine, the higher the probability of DKP formation. The coupling of the third amino acid (Fmoc-Yaa-OH) must outcompete the intramolecular cyclization. Pre-activating the incoming amino acid with highly efficient coupling reagents (e.g., HATU/HOAt or BOP) and utilizing in situ neutralization ensures that the free amine is rapidly acylated before it can cyclize[4]. Avoid slower coupling methods like standard DIC/HOBt at this specific junction.

Q4: Is there a risk of the free amine attacking the γ-methyl ester (OMe) of the glutamate residue instead? A4: Mechanistically, nucleophilic attack on the α-ester forms a thermodynamically highly stable 6-membered diketopiperazine ring. Conversely, attack on the γ-methyl ester would necessitate the formation of a 9-membered ring. Due to severe unfavorable ring strain and entropic penalties associated with medium-sized rings, this pathway is kinetically non-viable. Your primary concern remains the 6-membered DKP formation.

Quantitative Risk Assessment

The propensity for DKP formation is highly sequence-dependent. Table 1 illustrates the expected half-lives of the free amine intermediate before DKP cyclization occurs, demonstrating how sequence and deprotection conditions alter the reaction kinetics.

Table 1: Influence of Dipeptide Sequence and Deprotection Strategy on DKP Formation Rates

Dipeptide IntermediateDeprotection ConditionApprox. DKP Half-Life (t½)DKP Yield (at 1 hour)
H-Gly-Glu(OMe)-OtBu20% Piperidine in DMF45 min~60%
H-Pro-Glu(OMe)-OtBu20% Piperidine in DMF20 min~85%
H-Val-Glu(OMe)-OtBu20% Piperidine in DMF>12 hours<5%
H-Pro-Glu(OMe)-OtBu20% Piperidine + 0.1 M HOBt>5 hours<10%

Validated Experimental Protocols

To safeguard your synthesis, implement the following step-by-step methodologies when transitioning from the dipeptide to the tripeptide stage.

Protocol A: HOBt-Suppressed Fmoc Deprotection

Objective: Remove the Fmoc group from Fmoc-Xaa-Glu(OMe)-OtBu while chemically suppressing intramolecular cyclization.

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M anhydrous HOBt in peptide-synthesis grade DMF.

  • First Treatment: Add the solution to the dipeptide (or resin-bound peptide) at room temperature (25 °C). Agitate gently for exactly 2 minutes .

  • Drain/Evacuate: Rapidly drain or evaporate the solvent to remove the bulk of the cleaved dibenzofulvene adduct.

  • Second Treatment: Apply a fresh aliquot of the piperidine/HOBt solution and agitate for 5 minutes .

  • Rapid Wash: Immediately wash the intermediate 5 times with anhydrous DMF (1 minute per wash) to remove all traces of piperidine.

  • Immediate Transition: Do not store the free amine intermediate. Proceed instantly to Protocol B.

Protocol B: Rapid Acylation via In Situ Neutralization

Objective: Couple the third amino acid (Fmoc-Yaa-OH) at a rate that kinetically outcompetes DKP formation.

  • Pre-Activation: In a separate, dry vial, dissolve 3.0 equivalents of Fmoc-Yaa-OH and 2.9 equivalents of HATU in minimal anhydrous DMF.

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. Vortex and allow activation for exactly 30 seconds (prolonged activation risks racemization of the incoming amino acid).

  • Coupling: Add the activated mixture directly to the freshly deprotected H-Xaa-Glu(OMe)-OtBu intermediate.

  • Reaction: Allow the coupling to proceed for 30–45 minutes under gentle agitation.

  • Validation: Monitor completion via LC-MS (for solution phase) or a Kaiser test (for solid phase). The rapid disappearance of the free amine confirms successful evasion of the DKP pathway.

Pathway Visualization

The following logic diagram maps the competing kinetic pathways of the dipeptide intermediate.

DKP_Pathway Dipeptide H-Xaa-Glu(OMe)-OtBu (Free Amine Intermediate) Base Basic Conditions (e.g., Piperidine, DIEA) Dipeptide->Base Coupling Rapid Acylation (HATU/HOAt or BOP) Dipeptide->Coupling Isomerization cis-trans Isomerization (Favored by Pro/Gly) Base->Isomerization Attack Nucleophilic Attack on α-OtBu Ester Isomerization->Attack DKP 2,5-Diketopiperazine + t-Butanol Attack->DKP Side Reaction Tripeptide Fmoc-Yaa-Xaa-Glu(OMe)-OtBu (Desired Elongation) Coupling->Tripeptide Desired Pathway

Reaction pathways of H-Xaa-Glu(OMe)-OtBu: DKP side reaction vs. successful peptide elongation.

References

  • Yang, Y.; Hansen, L. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega 2022, 7, 12015–12020. URL:[Link][3]

  • Suzuki, K.; Nitta, K.; Endo, N. Suppression of diketopiperazine formation in solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin 1975, 23 (1), 222–224. URL:[Link]

  • Gairí, M.; Lloyd-Williams, P.; Albericio, F.; Giralt, E. Use of BOP reagent for the suppression of diketopiperazine formation in boc/bzl solid-phase peptide synthesis. Tetrahedron Letters 1990, 31 (50), 7363-7366. URL:[Link][4]

Sources

Technical Support Center: Efficient Removal of Hydrochloride Salts from 1-tert-butyl 5-methyl 2-aminopentanedioate Prior to Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and detailed protocols for the efficient removal of hydrochloride (HCl) salts from 1-tert-butyl 5-methyl 2-aminopentanedioate (H-Glu(OMe)-OtBu) before its use in peptide coupling reactions. Proper preparation of this amino acid ester is critical for achieving high yields and purity in peptide synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling of amino acid ester hydrochloride salts.

Q1: Why must the hydrochloride salt be removed or neutralized before the coupling reaction?

The fundamental principle of an amide bond formation (peptide coupling) is a nucleophilic acyl substitution reaction. In this reaction, the amino group (-NH₂) of the amino acid ester acts as the nucleophile, attacking the activated carboxyl group of the coupling partner. When the amine is protonated as a hydrochloride salt (-NH₃⁺Cl⁻), it is no longer nucleophilic and cannot initiate the coupling reaction. Therefore, the proton must be removed to liberate the free amine for the reaction to proceed efficiently.[1]

Q2: What are the most common methods for handling the HCl salt?

There are three primary strategies, each with specific advantages:

  • In-Situ Neutralization: A base is added directly to the reaction mixture containing the HCl salt and the coupling partner. This is the most common and convergent approach in solid-phase peptide synthesis (SPPS) and many solution-phase couplings.[2][3]

  • Liquid-Liquid Extraction (Aqueous Work-up): The HCl salt is dissolved in an organic solvent and washed with a basic aqueous solution. The free amine remains in the organic layer, which is then dried and concentrated. This method is excellent for isolating the pure, neutral amine.[4][5]

  • Solid-Phase Extraction (SPE): Ion-exchange chromatography can be used to capture the amino acid and wash away the salt, followed by elution of the free amine.[6][7]

Q3: What is "in-situ neutralization" and when should I use it?

In-situ neutralization involves adding a non-nucleophilic organic base directly to the coupling reaction.[3] This deprotonates the ammonium salt, forming the reactive free amine in the same pot where the coupling occurs. This method is highly efficient as it avoids a separate work-up and isolation step, which can be beneficial if the free amine is unstable or difficult to handle. It is the standard procedure in automated and manual solid-phase peptide synthesis.[2]

Q4: Can residual tertiary amine salts from in-situ neutralization affect my coupling reaction?

Yes. The presence of tertiary amine salts (e.g., diisopropylethylammonium chloride) can increase the risk of racemization, especially with sensitive amino acids.[8] Additionally, the basicity of the tertiary amine can lead to side reactions such as the formation of diketopiperazines, particularly with dipeptide esters, or N-acylurea with carbodiimide coupling reagents.[1][8]

Q5: My free amine appears to be water-soluble. Can I still use liquid-liquid extraction?

While 1-tert-butyl 5-methyl 2-aminopentanedioate has moderate organic solubility, some loss to the aqueous phase can occur. To mitigate this, you can:

  • Use Brine: Wash with a saturated sodium chloride (brine) solution to decrease the solubility of the organic compound in the aqueous phase (salting out).

  • Back-Extract: Re-extract the aqueous layer one or more times with fresh organic solvent to recover any dissolved product.

  • Choose Your Base Carefully: Use a weaker base like sodium bicarbonate (NaHCO₃) in the aqueous wash, which is often sufficient to deprotonate the amine salt without making the aqueous phase excessively basic, which can sometimes increase the solubility of amino acid esters.

Q6: When is Solid-Phase Extraction (SPE) a suitable method?

SPE is particularly useful when dealing with samples containing multiple components, such as in fermentation broths or complex reaction mixtures.[6][7] For a relatively pure HCl salt, SPE is generally less common than extraction or in-situ methods. However, a cation-exchange SPE cartridge can be effective: the protonated amine binds to the resin, inorganic salts are washed away, and the free amine is then eluted with a basic solution (e.g., ammonia in methanol).[9][10]

Q7: Are there any base-free methods to generate the free amine?

Yes, though less common, methods exist to avoid organic tertiary bases. One reported method involves the deprotonation of amino acid ester hydrochloride salts using activated zinc dust.[11][12] This reaction is rapid and quantitative, and the excess zinc is simply filtered off, eliminating the potential for base-related side reactions.[8]

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during the removal of HCl salts.

Problem 1: Low or No Coupling Yield
  • Possible Cause: Incomplete neutralization of the HCl salt. The amino group remains protonated and non-nucleophilic.

    • Troubleshooting Steps:

      • Ensure Stoichiometry: For in-situ neutralization, use a slight excess (1.05-1.1 equivalents) of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1]

      • Verify Base Quality: Ensure the base is not degraded (e.g., from improper storage) and is free of water.

      • Monitor pH (for Aqueous Work-up): When performing a liquid-liquid extraction, check the pH of the aqueous layer after washing to ensure it is basic (pH 8-9), indicating that the acid has been neutralized. Use pH paper for a quick check.

      • Allow Sufficient Time: During in-situ neutralization, allow the base to stir with the HCl salt for a few minutes before adding the coupling reagent to ensure complete deprotonation.

Problem 2: Significant Byproduct Formation (e.g., Racemization or N-Acylurea)
  • Possible Cause A: Racemization of the amino acid ester.

    • Scientific Explanation: The base used for neutralization can facilitate the abstraction of the alpha-proton of the amino acid ester, leading to a loss of stereochemical integrity. This is more pronounced with stronger, less hindered bases.

    • Troubleshooting Steps:

      • Choose the Right Base: Use sterically hindered bases like DIPEA, which are less likely to cause racemization compared to less hindered bases like triethylamine (TEA).[1]

      • Control Temperature: Perform the neutralization and coupling at low temperatures (e.g., 0 °C) to minimize the rate of racemization.[1]

      • Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, typically used with carbodiimide coupling reagents, can significantly reduce racemization.

  • Possible Cause B: Side reactions promoted by tertiary amine salts.[8]

    • Scientific Explanation: The combination of coupling reagents (like DCC/EDC) and tertiary amines can sometimes lead to unwanted side reactions.

    • Troubleshooting Steps:

      • Isolate the Free Amine: Instead of in-situ neutralization, use the liquid-liquid extraction method (Protocol 2) to generate the free amine. This removes all salts before the coupling step.

      • Consider Alternative Methods: For sensitive couplings, explore the zinc dust method (Protocol 3) to avoid organic bases altogether.[11][12]

      • Switch Coupling Reagents: Uronium/aminium salt-based reagents like HBTU or HATU are often less prone to certain side reactions compared to carbodiimides.[1]

Problem 3: Difficulty Isolating the Free Amine After Aqueous Work-up
  • Possible Cause: Emulsion formation during liquid-liquid extraction.

    • Troubleshooting Steps:

      • Add Brine: Add a small amount of saturated NaCl solution to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.

      • Filter: Pass the emulsified mixture through a pad of Celite or glass wool.

      • Centrifuge: If available, a brief centrifugation can effectively separate the layers.

      • Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) allows the layers to separate.

Section 3: Detailed Experimental Protocols
Protocol 1: In-Situ Neutralization for Direct Coupling

This protocol is ideal for its efficiency and is widely used in both solution-phase and solid-phase synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (1.0 eq.) and your N-protected amino acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath to minimize potential side reactions like racemization.[1]

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve the coupling reagent (e.g., HBTU, 1.0 eq.) and an additive (e.g., HOBt, 1.0 eq.) in DMF. Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Neutralization & Coupling: Add the pre-activated solution to the cooled solution of the amino acid components. If not pre-activating, add the base (e.g., DIPEA, 2.0-2.2 eq.) to the amino acid mixture, stir for 2 minutes, then add the coupling reagent (e.g., EDC, 1.2 eq.).[1]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using TLC or LC-MS.

G cluster_flask Reaction Flask (Anhydrous) cluster_reagents Reagents A 1. Dissolve HCl Salt & N-Protected AA in DCM/DMF B 2. Cool to 0°C A->B C 3. Add Base (e.g., DIPEA) (Neutralization) B->C D 4. Add Coupling Reagent (e.g., HBTU/EDC) C->D E 5. Stir & Monitor Reaction (TLC / LC-MS) D->E Base DIPEA/NMM Base->C 2.2 eq. Coupling HBTU/HATU/EDC Coupling->D 1.0-1.2 eq.

Caption: Workflow for In-Situ Neutralization and Coupling.

Protocol 2: Liquid-Liquid Extraction for Isolation of Free Amine

This classic method provides the pure, salt-free amine, which is advantageous for sensitive coupling reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride in a suitable organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (20 mL per gram of salt).[4]

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). Add the basic solution portion-wise until effervescence ceases.

  • Extraction: Shake the funnel gently at first, venting frequently to release CO₂ pressure. Then, shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc/ether).

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove residual water and base.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the free amine, which should be used promptly in the subsequent coupling reaction.

G A 1. Dissolve HCl Salt in Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Wash with aq. NaHCO₃ B->C D 4. Separate Organic Layer C->D E 5. Wash Organic Layer with Brine D->E F 6. Dry over Na₂SO₄ E->F G 7. Filter & Concentrate F->G H Free Amine Product G->H

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 3: Base-Free Deprotonation using Activated Zinc Dust

This method avoids tertiary amines and their associated salts, offering a clean alternative.[8][11]

Step-by-Step Methodology:

  • Zinc Activation: Stir commercial zinc dust in 1N HCl for 15 minutes. Decant the acid, then wash the zinc thoroughly with water until the washings are neutral, followed by washes with ethanol and acetone. Dry the activated zinc dust under vacuum.[8]

  • Suspension: Suspend the 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (1.0 mmol) in an anhydrous solvent like Tetrahydrofuran (THF) (10 mL).

  • Reaction: Add the activated zinc dust (approx. 100 mg per mmol of salt) in one portion.

  • Stirring: Stir the mixture vigorously at room temperature for 10-15 minutes. The reaction is typically rapid.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the zinc dust and its salts.

  • Concentration: Rinse the filter cake with fresh THF and concentrate the combined filtrates under reduced pressure to yield the free amine.

G cluster_zinc Zinc Activation A 1. Suspend HCl Salt in THF B 2. Add Activated Zinc Dust A->B C 3. Stir at Room Temp (10-15 min) B->C D 4. Filter Through Celite C->D E 5. Concentrate Filtrate D->E F Free Amine Product E->F Z1 Wash Zn with 1N HCl Z2 Wash with H₂O, EtOH, Acetone Z1->Z2 Z3 Dry Under Vacuum Z2->Z3 Z3->B

Caption: Workflow for Zinc-Mediated Deprotonation.

Section 4: Data & Reagent Selection
Table 1: Comparison of Common Bases for Neutralization
BaseAbbreviationpKa of Conjugate AcidSteric HindranceKey Characteristics & Cautions
DiisopropylethylamineDIPEA, Hünig's Base~10.7HighRecommended. Highly hindered and non-nucleophilic. Minimizes racemization and side reactions.[1]
N-MethylmorpholineNMM~7.4MediumGood choice for minimizing racemization. Its lower basicity can be beneficial for sensitive substrates.[1]
TriethylamineTEA, Et₃N~10.7LowUse with caution. Less sterically hindered, increasing the risk of racemization and side reactions.
2,4,6-Collidine~7.4HighVery hindered base, useful in specific applications but can be more expensive.
Sodium BicarbonateNaHCO₃~10.3 (pKa2 of H₂CO₃)N/A (Inorganic)Aqueous work-up only. Mild, inexpensive, and effective for extractions. Generates CO₂ gas.
Table 2: Solvent Selection for Liquid-Liquid Extraction
SolventPolarityBoiling Point (°C)Notes on Use
Dichloromethane (DCM)Medium40Excellent solvent for many organic compounds. Higher density than water (forms bottom layer). Volatile and easy to remove.
Ethyl Acetate (EtOAc)Medium77Good general-purpose extraction solvent. Less dense than water (forms top layer). Prone to hydrolysis under strongly acidic or basic conditions.
Diethyl Ether (Et₂O)Low35Very effective for extracting nonpolar to moderately polar compounds. Highly volatile and flammable. Can form peroxides. Lower density than water.
Tetrahydrofuran (THF)Medium66Not recommended for extractions. It is miscible with water, so it will not form a separate layer.[8]
Section 5: References
  • Mestres, R., et al. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

  • Ananda, K., & Rai, V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed. Available at: [Link]

  • LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Available at: [Link]

  • University of Colorado Boulder. Liquid/liquid Extraction. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • ResearchGate. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust | Request PDF. ResearchGate. Available at: [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. r/chemistry on Reddit. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • ResearchGate. How to remove salts from a sample containing amino acids for HPLC analysis? ResearchGate. Available at: [Link]

  • LifeTein®. How to remove peptide TFA salt? LifeTein®. Available at: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Google Patents. US4116948A - Process for removal of inorganic salts from peptide/salt-containing substances. Google Patents. Available at:

  • Chromatography Forum. amino acids isolation-important. Chromatography Forum. Available at: [Link]

  • Reddit. Anyone ever ran an amide coupling reaction using the TFA salt of the amine? r/chemistry on Reddit. Available at: [Link]

  • Diaion. Separation and Refining of Amino acids. Diaion. Available at: [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral Chromatography Methods for Assessing Enantiomeric Excess of 1-tert-butyl 5-methyl 2-aminopentanedioate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a molecule is not merely a quality parameter but a critical determinant of its pharmacological activity and safety profile. For complex molecules such as 1-tert-butyl 5-methyl 2-aminopentanedioate, a glutamate analog with significant therapeutic potential, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate assessment of its enantiomeric purity. We will delve into direct and indirect chiral separation strategies, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable side effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical identity of drug substances. For researchers and drug development professionals, the ability to accurately quantify the enantiomeric excess is a cornerstone of process development, quality control, and regulatory compliance.

Comparative Analysis of Chiral Separation Strategies

The separation of enantiomers of 1-tert-butyl 5-methyl 2-aminopentanedioate can be approached through two primary strategies: direct chiral chromatography using chiral stationary phases (CSPs) and indirect separation following derivatization with a chiral agent to form diastereomers.

StrategyPrincipleAdvantagesDisadvantages
Direct Chiral HPLC Enantiomers are separated on a column containing a chiral stationary phase (CSP) that exhibits stereoselective interactions.- Rapid method development- Direct analysis without derivatization- High efficiency and resolution- CSPs can be expensive- Finding a suitable CSP and mobile phase can be empirical
Indirect Chiral HPLC The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column.- Utilizes readily available and less expensive achiral columns- Can be more robust for certain analytes- Requires a derivatization step, which adds complexity and potential for error- The chiral derivatizing agent must be enantiomerically pure- Potential for kinetic resolution during derivatization

Direct Enantioseparation: A Closer Look at Chiral Stationary Phases

The heart of direct chiral chromatography lies in the selection of an appropriate CSP. For amino acid derivatives like 1-tert-butyl 5-methyl 2-aminopentanedioate, several classes of CSPs have demonstrated considerable utility.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the workhorses of chiral separations.[1] These phases offer a broad range of enantioselectivity due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

For the analysis of α-amino acid esters, Chiralpak® IA, with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has shown excellent separation capabilities.[1] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., ethanol, isopropanol), is critical for achieving optimal resolution.

Crown Ether-Based CSPs

Crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing primary amino groups, making them highly suitable for amino acids and their derivatives.[2] The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity. The separation of D- and L-amino acid enantiomers on these phases is often highly efficient.[2]

Indirect Enantioseparation: The Diastereomer Approach

An alternative to direct chiral chromatography is the conversion of the enantiomers into diastereomers using a chiral derivatizing agent. For glutamate analogs, esterification with an enantiomerically pure alcohol, such as L-(-)-menthol, has been successfully employed.[3] The resulting diastereomeric esters can then be separated on a conventional achiral stationary phase, such as silica gel.[3][4]

This method's success hinges on the complete and non-discriminatory reaction of both enantiomers with the derivatizing agent. The choice of derivatization reaction and conditions must be carefully optimized to avoid any kinetic resolution that would lead to an inaccurate determination of the enantiomeric excess.

Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization will likely be necessary for your specific instrumentation and sample matrix.

Protocol 1: Direct Chiral HPLC using a Polysaccharide-Based CSP

Objective: To determine the enantiomeric excess of 1-tert-butyl 5-methyl 2-aminopentanedioate by direct chiral HPLC.

Workflow:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter start->filter inject Inject onto Chiralpak IA Column filter->inject separate Isocratic Elution (Hexane/Ethanol) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Direct Chiral HPLC Workflow

Materials:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas of each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Protocol 2: Indirect Chiral HPLC via Diastereomeric Derivatization

Objective: To determine the enantiomeric excess of 1-tert-butyl 5-methyl 2-aminopentanedioate by forming diastereomeric esters with L-(-)-menthol and separating them on an achiral column.

Workflow:

G cluster_deriv Derivatization cluster_hplc Achiral HPLC Analysis cluster_data Data Analysis start React Sample with L-(-)-Menthol quench Quench Reaction start->quench extract Extract Diastereomers quench->extract inject Inject onto C18 Column extract->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Diastereomer Peak Areas detect->integrate calculate Calculate Diastereomeric Ratio (%) integrate->calculate

Indirect Chiral HPLC Workflow

Materials:

  • Derivatizing Agent: L-(-)-menthol

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Column: C18 reversed-phase column, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Derivatization:

    • In a vial, dissolve the 1-tert-butyl 5-methyl 2-aminopentanedioate sample (1 equivalent) in dichloromethane.

    • Add L-(-)-menthol (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS to ensure completion.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and re-dissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the derivatized sample.

    • Run the gradient elution.

    • Identify and integrate the peaks corresponding to the two diastereomers.

  • Calculation:

    • The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original sample. Calculate the enantiomeric excess as described in Protocol 1.

Conclusion and Recommendations

It is imperative to validate the chosen analytical method according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. The ultimate choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

References

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540-550. [Link]

  • Chiral HPLC profiles for the separation of menthyl ester diastereomers... ResearchGate. [Link]

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

Sources

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